molecular formula C8H9BrN2O B057909 N-(6-Bromo-5-methylpyridin-3-yl)acetamide CAS No. 96206-67-6

N-(6-Bromo-5-methylpyridin-3-yl)acetamide

Cat. No.: B057909
CAS No.: 96206-67-6
M. Wt: 229.07 g/mol
InChI Key: SJELRIJOZZSNHS-UHFFFAOYSA-N
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Description

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(6-Bromo-5-methylpyridin-3-yl)acetamide typically involves the bromination of 5-methylpyridin-3-amine followed by acylation. The reaction conditions for the bromination step often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The acylation step involves reacting the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(6-Bromo-5-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong reducing agents for reduction reactions, and strong oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-Bromo-5-methylpyridin-3-yl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Bromo-5-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(6-Bromo-5-methylpyridin-3-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-bromo-5-methylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJELRIJOZZSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541592
Record name N-(6-Bromo-5-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96206-67-6
Record name N-(6-Bromo-5-methylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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